molecular formula C26H23NO3 B14322747 2,6-Diphenyl-4-(3,4,5-trimethoxyphenyl)pyridine CAS No. 105686-76-8

2,6-Diphenyl-4-(3,4,5-trimethoxyphenyl)pyridine

Cat. No.: B14322747
CAS No.: 105686-76-8
M. Wt: 397.5 g/mol
InChI Key: AIWVROSRLJYSLQ-UHFFFAOYSA-N
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Description

2,6-Diphenyl-4-(3,4,5-trimethoxyphenyl)pyridine: is a heterocyclic aromatic compound that features a pyridine ring substituted with two phenyl groups at the 2 and 6 positions and a 3,4,5-trimethoxyphenyl group at the 4 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Diphenyl-4-(3,4,5-trimethoxyphenyl)pyridine can be achieved through a multi-step process:

    Starting Materials: Benzaldehyde, 3,4,5-trimethoxybenzaldehyde, and acetophenone.

    Condensation Reaction: The initial step involves a condensation reaction between benzaldehyde and acetophenone in the presence of a base such as sodium hydroxide to form chalcone.

    Cyclization: The chalcone undergoes cyclization with 3,4,5-trimethoxybenzaldehyde in the presence of ammonium acetate and acetic acid to form the pyridine ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to increase yield and purity. This could include the use of continuous flow reactors, automated synthesis, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction reactions can target the aromatic rings, potentially leading to the formation of dihydropyridine derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride as a catalyst.

Major Products

    Oxidation: Formation of quinones and other oxidized derivatives.

    Reduction: Formation of dihydropyridine derivatives.

    Substitution: Various substituted phenyl derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, 2,6-Diphenyl-4-(3,4,5-trimethoxyphenyl)pyridine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology and Medicine

In medicinal chemistry, this compound has shown potential as a pharmacophore for the development of anti-cancer agents. The 3,4,5-trimethoxyphenyl group is known to interact with various biological targets, including tubulin and heat shock proteins, making it a valuable scaffold for drug design .

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs)

Mechanism of Action

The mechanism of action of 2,6-Diphenyl-4-(3,4,5-trimethoxyphenyl)pyridine involves its interaction with specific molecular targets. The 3,4,5-trimethoxyphenyl group is known to bind to the colchicine binding site of tubulin, inhibiting its polymerization and leading to cell cycle arrest and apoptosis in cancer cells . Additionally, this compound can interact with heat shock proteins, thioredoxin reductase, and other enzymes, modulating their activity and contributing to its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Colchicine: An anti-gout agent that also inhibits tubulin polymerization.

    Podophyllotoxin: Used for the treatment of external genital warts and also targets tubulin.

    Combretastatin: A potent microtubule targeting agent with a similar trimethoxyphenyl group.

Uniqueness

2,6-Diphenyl-4-(3,4,5-trimethoxyphenyl)pyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct electronic and steric properties. This uniqueness allows for selective interactions with biological targets and the potential for developing novel therapeutic agents .

Properties

CAS No.

105686-76-8

Molecular Formula

C26H23NO3

Molecular Weight

397.5 g/mol

IUPAC Name

2,6-diphenyl-4-(3,4,5-trimethoxyphenyl)pyridine

InChI

InChI=1S/C26H23NO3/c1-28-24-16-21(17-25(29-2)26(24)30-3)20-14-22(18-10-6-4-7-11-18)27-23(15-20)19-12-8-5-9-13-19/h4-17H,1-3H3

InChI Key

AIWVROSRLJYSLQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=CC(=NC(=C2)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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